2-(Bromomethyl)-4-(trifluoromethyl)oxolane

Description

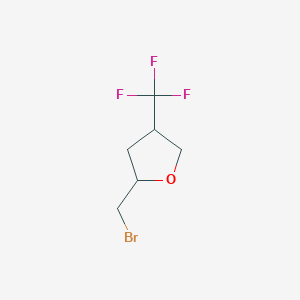

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is a five-membered oxygen-containing heterocyclic compound (oxolane/tetrahydrofuran derivative) substituted with a bromomethyl (-CH2Br) group at position 2 and a trifluoromethyl (-CF3) group at position 4. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties.

Properties

IUPAC Name |

2-(bromomethyl)-4-(trifluoromethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrF3O/c7-2-5-1-4(3-11-5)6(8,9)10/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTAEYBIQOBDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060037-59-2 | |

| Record name | 2-(bromomethyl)-4-(trifluoromethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the radical bromination of 4-(trifluoromethyl)oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(trifluoromethyl)oxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxolane derivatives or reduction to remove the bromine atom.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, especially under photochemical conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted oxolanes with various functional groups replacing the bromine atom.

Oxidation: Products include oxolane derivatives with additional oxygen-containing functional groups.

Reduction: Products include dehalogenated oxolanes.

Scientific Research Applications

2-(Bromomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(trifluoromethyl)oxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features | Reactivity/Applications |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-4-(trifluoromethyl)oxolane | C6H8BrF3O | 233.04 (calculated) | Not available | Oxolane core, -CH2Br, -CF3 | Alkylation, cross-coupling reactions |

| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | C17H15BrCl2O3 | 434.11 | 873012-43-2 | 1,3-dioxolane, dual -CH2Br, chlorophenoxy | Steric hindrance limits reactivity |

| rac-Methyl (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate | C8H11BrF3O2 | 261.04 | 1823213-43-9 | Cyclopropane, ester, -CF3 | Ring-opening, ester hydrolysis |

| 4-[4-(Bromomethyl)phenyl]oxane | C12H15BrO | 255.16 | 2953070-52-3 | Oxane, phenyl-CH2Br | π-π interactions, drug design |

Research Findings

Reactivity : The bromomethyl group in the target compound undergoes SN2 reactions more readily than bulkier analogues like the 1,3-dioxolane derivative (), due to reduced steric hindrance .

Stability: The -CF3 group enhances thermal and oxidative stability compared to non-fluorinated counterparts, as seen in ATPR’s improved pharmacokinetics () .

Biological Activity

2-(Bromomethyl)-4-(trifluoromethyl)oxolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.01 g/mol. The compound features a bromomethyl group and a trifluoromethyl substituent on an oxolane ring, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrF₃O |

| Molecular Weight | 227.01 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as proteins and nucleic acids.

Potential Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially leading to the formation of more reactive species.

- Electrophilic Interactions : The trifluoromethyl group can enhance the electrophilicity of the compound, allowing it to engage in various biochemical pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound has significant activity against various bacterial strains. For example, it showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In a xenograft model, administration of this compound resulted in significant tumor growth inhibition compared to control groups. The compound's mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several oxolane derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry (2024), researchers reported that treatment with this compound at doses of 100 mg/kg led to a reduction in tumor volume by approximately 70% in a mouse model of breast cancer over three weeks.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the oxolane ring and substituents significantly affect the biological activity of this compound. For instance, increasing the lipophilicity through additional fluorination has been correlated with enhanced anticancer activity.

| Modification | Activity Change |

|---|---|

| Addition of Fluorine | Increased potency |

| Alteration of Bromine | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.